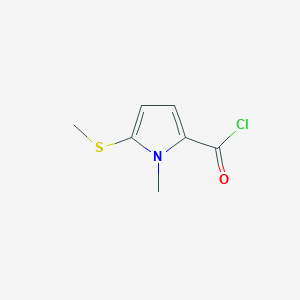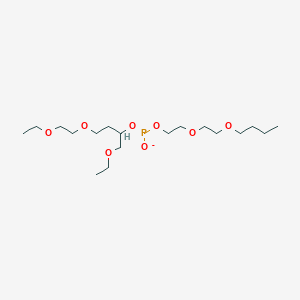
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate is a complex organic compound with a unique structure that includes multiple ether linkages and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate typically involves multi-step organic reactions. One common method includes the reaction of ethoxymethyl chloride with a suitable precursor containing multiple hydroxyl groups, followed by the introduction of the phosphonate group through a phosphorylation reaction. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Substitution: Sodium hydride in dimethylformamide (DMF) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major products include oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: New compounds with different substituents replacing the ethoxymethyl group.
Scientific Research Applications
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. The phosphonate group is particularly important for its ability to mimic phosphate groups in biological systems, leading to the inhibition or activation of enzymes.
Comparison with Similar Compounds
Similar Compounds
9-(2-Phosphonylmethoxyethyl)adenine: An antiviral compound with a similar phosphonate group.
5-Ethoxymethylfurfural: A biofuel compound with an ethoxymethyl group.
6-Benzyl-1-(ethoxymethyl)-5-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A compound with similar structural features.
Uniqueness
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate is unique due to its multiple ether linkages and the presence of both ethoxymethyl and phosphonate groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
82349-74-4 |
|---|---|
Molecular Formula |
C18H38O8P- |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl [1-ethoxy-4-(2-ethoxyethoxy)butan-2-yl] phosphite |
InChI |
InChI=1S/C18H38O8P/c1-4-7-9-22-13-14-24-15-16-25-27(19)26-18(17-21-6-3)8-10-23-12-11-20-5-2/h18H,4-17H2,1-3H3/q-1 |
InChI Key |
GUZPHGXPOSTHQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOP([O-])OC(CCOCCOCC)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
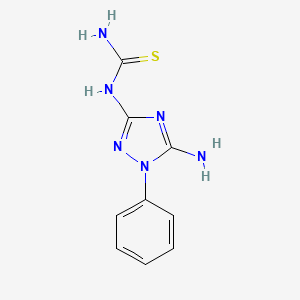
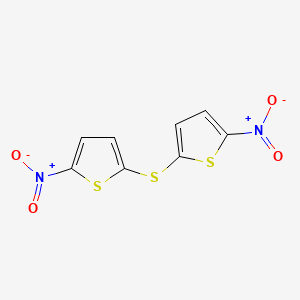
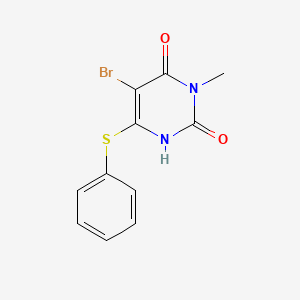
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)

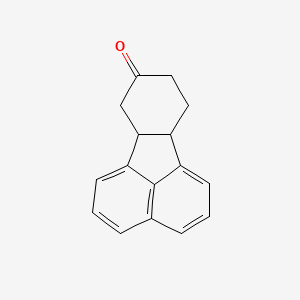
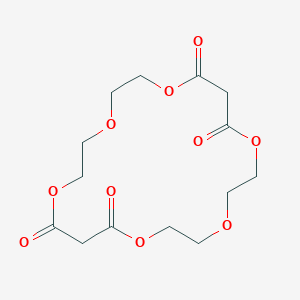
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
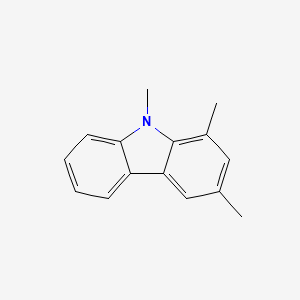
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)

